
(2-(Trifluormethyl)phenyl)(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H20F3N5O and its molecular weight is 379.387. The purity is usually 95%.
BenchChem offers high-quality (4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of pyridazine and piperazine have been investigated for their ability to inhibit tumor growth by targeting specific kinases involved in cancer progression. In a study focusing on related compounds, none showed potent inhibitory effects against a panel of protein kinases, suggesting that structural modifications could enhance efficacy .
Neuropharmacological Applications
The dimethylamino group in the compound is known to influence central nervous system activity. Research into piperazine derivatives has revealed their potential as anxiolytics and antidepressants. The piperazine ring is often associated with neuroactive properties, making this compound a candidate for further investigation in neuropharmacology .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can improve the pharmacokinetic profiles of drug candidates. Studies suggest that variations in substituents on the piperazine and pyridazine rings can lead to significant changes in biological activity .
Inhibition Studies
In a comparative study of various piperazine derivatives, it was found that modifications at the 4-position significantly affected the potency against specific cancer cell lines. While the direct analog of (4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone was not evaluated, related compounds demonstrated varying degrees of activity, suggesting a need for targeted modifications .
Antimicrobial Properties
Research into similar structures has shown promising antimicrobial activities against various pathogens, including fungi and bacteria. Compounds featuring trifluoromethyl groups often exhibit enhanced potency due to increased lipophilicity, which aids in membrane penetration .
Biologische Aktivität
The compound (4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone, with the CAS number 1797974-04-9, is a novel piperazine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20F3N5O
- Molecular Weight : 379.4 g/mol
- Structure : The compound features a piperazine ring substituted with a pyridazinyl group and a trifluoromethyl phenyl moiety, which may contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, compounds containing piperazine and pyridazine moieties have been shown to exhibit diverse pharmacological effects, including:
- Serotonin Receptor Modulation : Similar compounds have been reported to interact with serotonin receptors, influencing neurotransmission and potentially offering antidepressant effects.
- Protein Kinase Inhibition : The presence of the piperazine moiety suggests possible inhibition of protein kinases, which are critical in cell signaling pathways related to cancer and other diseases.
Biological Activity Overview
Recent studies indicate that (4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone exhibits various biological activities:
- Antidepressant Effects : Preliminary data suggest that this compound may act as a serotonin reuptake inhibitor, similar to known antidepressants. This mechanism could enhance mood and cognitive function in preclinical models.
- Antitumor Activity : The compound has shown promise in inhibiting cell proliferation in certain cancer cell lines, potentially through the modulation of kinase activity.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Investigated the antidepressant potential of related piperazine derivatives, finding significant serotonin receptor interaction that improved mood-related behaviors in animal models. |
Study 2 | Evaluated the cytotoxic effects on cancer cell lines; results indicated that compounds with similar structures inhibited tumor growth by inducing apoptosis. |
Study 3 | Analyzed pharmacokinetics and toxicity profiles; findings suggested favorable safety margins in animal studies, warranting further clinical investigation. |
Pharmacological Profile
The pharmacological profile of (4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone includes:
- IC50 Values : Preliminary assays have indicated low nanomolar IC50 values against specific targets, suggesting high potency.
- Selectivity : Studies indicate selectivity for certain receptor subtypes over others, which is crucial for minimizing side effects.
Eigenschaften
IUPAC Name |
[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O/c1-24(2)13-11-16(23-22-12-13)25-7-9-26(10-8-25)17(27)14-5-3-4-6-15(14)18(19,20)21/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXPCUJJOHOXIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.